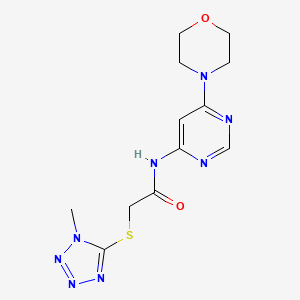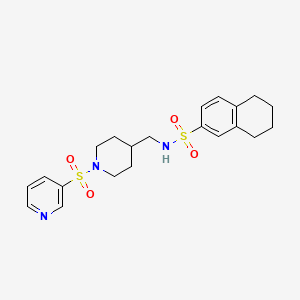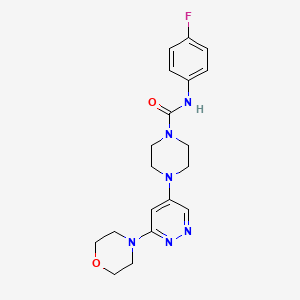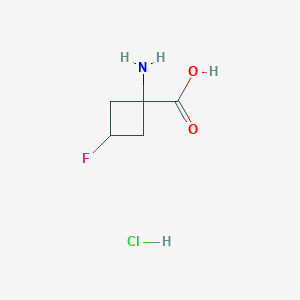
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide, commonly known as MTA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTA is a small molecule that is structurally similar to S-adenosylmethionine (SAM), a molecule that is involved in various biochemical processes in the body. In
Aplicaciones Científicas De Investigación
MTA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, MTA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. MTA has also been studied as a potential treatment for viral infections, including hepatitis B and C, and HIV. In addition, MTA has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
MTA exerts its therapeutic effects by inhibiting the activity of various enzymes, including DNA methyltransferases and histone deacetylases. These enzymes are involved in the regulation of gene expression and are frequently dysregulated in various diseases, including cancer and neurological disorders. By inhibiting these enzymes, MTA can restore normal gene expression and inhibit the growth of cancer cells and viral infections. In addition, MTA has been shown to increase the levels of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide in cells, which has various beneficial effects on cellular metabolism and function.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, MTA inhibits cell proliferation and induces apoptosis, a process of programmed cell death. In viral infections, MTA inhibits viral replication and reduces the levels of viral proteins. In neurodegenerative diseases, MTA has been shown to protect neurons from damage and improve cognitive function. In addition, MTA has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for lab experiments, including its small size, high purity, and low toxicity. MTA is also stable under various conditions and can be easily synthesized using standard laboratory techniques. However, MTA has some limitations, including its low solubility in water and its potential to form aggregates at high concentrations. These limitations can be overcome using various solubilization techniques and by optimizing the experimental conditions.
Direcciones Futuras
There are several future directions for the research on MTA. One area of research is the development of MTA analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the identification of new therapeutic applications for MTA, including its potential use in metabolic disorders and cardiovascular diseases. In addition, further studies are needed to elucidate the precise mechanism of action of MTA and to identify its downstream targets in cells. Overall, the research on MTA has the potential to lead to the development of new therapies for various diseases and to advance our understanding of cellular metabolism and function.
Métodos De Síntesis
MTA can be synthesized using a two-step process. The first step involves the synthesis of 1-methyl-1H-tetrazol-5-thiol, which is then reacted with 6-morpholinopyrimidin-4-yl chloroacetate to produce MTA. The overall yield of this process is approximately 50%, and the purity of the final product can be increased using various purification techniques.
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O2S/c1-19-12(16-17-18-19)23-7-11(21)15-9-6-10(14-8-13-9)20-2-4-22-5-3-20/h6,8H,2-5,7H2,1H3,(H,13,14,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHQNUYYBVYMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2622575.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)


![3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2622584.png)

![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2622593.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2622596.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)